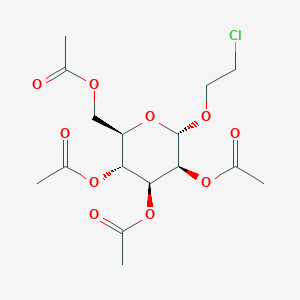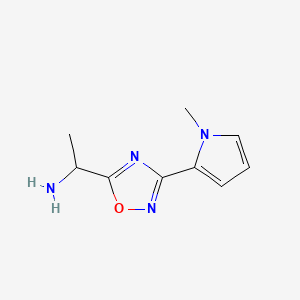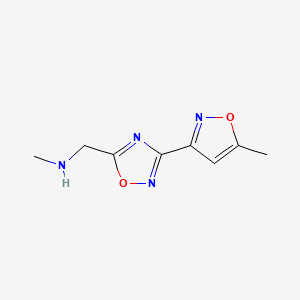![molecular formula C9H8IN3 B1434545 5-环丙基-3-碘-1H-吡唑并[3,4-b]吡啶 CAS No. 1936531-23-5](/img/structure/B1434545.png)
5-环丙基-3-碘-1H-吡唑并[3,4-b]吡啶
描述
“5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors . TRKs (Tropomyosin receptor kinases) are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .
Synthesis Analysis
Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine was iodized by NIS to obtain an intermediate, and then the NH of the intermediate was protected by PMB-Cl to produce the key intermediate .科学研究应用
合成方法
- 微波辅助合成:该化合物可以通过微波辅助环缩合反应合成,提供一种具有良好收率的环保方法 (Gálvez 等人,2014 年)。
- 超声波促进合成:已经开发出一种涉及超声波辐射的区域选择性合成方法,可以有效地生产这些化合物 (Nikpassand 等人,2010 年)。
生物医学应用
- 癌症治疗的生物学评估:该化合物的某些衍生物已显示出作为 c-Met 抑制剂的潜力,这是癌症治疗的一个有希望的领域 (Liu 等人,2016 年)。
- 抗增殖剂:包括与该化合物相关的在内的一些吡唑衍生物已证明对各种癌细胞系具有抗增殖剂的功效 (Ananda 等人,2017 年)。
化学性质和应用
- 杂环化合物特性:该化合物属于一组杂环化合物,具有显着的化学多样性和各种合成方法。其衍生物用于许多生物医学应用中 (Donaire-Arias 等人,2022 年)。
- 抗菌和抗氧化特性:一些衍生物显示出显着的抗菌和抗氧化特性,表明具有治疗应用的潜力 (Variya 等人,2019 年)。
作用机制
Target of Action
The primary targets of 5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine are Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells . TRKs have three subtypes, namely TRKA, TRKB, and TRKC, which belong to the receptor tyrosine kinase (RTK) family .
Mode of Action
5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine interacts with its targets, the TRKs, by inhibiting their activities. For instance, compound C03, a derivative of pyrazolo[3,4-b]pyridine, showed acceptable activity with an IC50 value of 56 nM . This interaction results in the inhibition of the proliferation of certain cell lines .
Biochemical Pathways
Upon activation, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells . The inhibition of TRKs by 5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine disrupts these pathways, leading to potential therapeutic effects.
Pharmacokinetics
Compound c03, a derivative of pyrazolo[3,4-b]pyridine, was found to possess good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 . This suggests that 5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine may have favorable ADME properties.
Result of Action
The result of the action of 5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine is the inhibition of the proliferation of certain cell lines. For example, compound C03 inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .
生化分析
Biochemical Properties
5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. This compound has been shown to interact with tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . By inhibiting TRKs, 5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine can modulate signaling pathways that are crucial for cellular functions. Additionally, this compound exhibits good plasma stability and low inhibitory activity against cytochrome P450 isoforms, except CYP2C9 .
Cellular Effects
The effects of 5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, such as the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are associated with cell proliferation, differentiation, and survival. By inhibiting TRKs, 5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine can reduce the proliferation of cancer cells and induce apoptosis. This compound also affects gene expression and cellular metabolism, leading to altered cellular responses.
Molecular Mechanism
At the molecular level, 5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine exerts its effects through binding interactions with TRKs. The compound binds to the kinase domain of TRKs, inhibiting their phosphorylation and subsequent activation of downstream signaling pathways . This inhibition disrupts the proliferation and survival signals in cancer cells, leading to reduced tumor growth. Additionally, 5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine have been observed to change over time. The compound demonstrates good stability under standard laboratory conditions, with minimal degradation Long-term studies have shown that prolonged exposure to 5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine can lead to sustained inhibition of TRKs and continuous suppression of cancer cell proliferation
Dosage Effects in Animal Models
The effects of 5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRKs and reduces tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. The therapeutic window for 5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine needs to be carefully determined to maximize its efficacy while minimizing adverse effects.
Metabolic Pathways
5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C9 . This metabolism can lead to the formation of active or inactive metabolites, which may influence the overall pharmacological effects of the compound. Additionally, 5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine may affect metabolic flux and alter the levels of specific metabolites in cells.
Transport and Distribution
Within cells and tissues, 5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cells, it may bind to specific proteins that facilitate its localization to target sites. The distribution of 5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine within tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, nucleus, or mitochondria, depending on its interactions with cellular proteins. The subcellular localization of 5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine can affect its ability to modulate signaling pathways and exert its therapeutic effects.
属性
IUPAC Name |
5-cyclopropyl-3-iodo-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN3/c10-8-7-3-6(5-1-2-5)4-11-9(7)13-12-8/h3-5H,1-2H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUPWDXNWRACSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(NN=C3N=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434468.png)

![Methyl 5-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1434472.png)

![N-isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1434475.png)

![5-Methyl-3-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1434479.png)


![N-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434484.png)
